molecular formula C17H25ClN4S B5108996 N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B5108996
M. Wt: 352.9 g/mol
InChI Key: JEIBBJQZJLCGEQ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methylpiperidine with appropriate benzothiolo and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It serves as an intermediate in the development of drugs for treating conditions such as rheumatoid arthritis and psoriatic arthritis.

    Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as Janus kinase (JAK) enzymes. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively inhibit certain JAK enzymes makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4S.ClH/c1-20-9-7-12(8-10-20)21(2)16-15-13-5-3-4-6-14(13)22-17(15)19-11-18-16;/h11-12H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIBBJQZJLCGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2=C3C4=C(CCCC4)SC3=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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